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E3 ligase Ligand 23 -

E3 ligase Ligand 23

Catalog Number: EVT-8891726
CAS Number:
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand 23 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role in modulating E3 ubiquitin ligases. These enzymes are critical in the ubiquitin-proteasome system, which regulates protein degradation and various cellular processes. E3 ligases facilitate the transfer of ubiquitin from ubiquitin-conjugating enzymes (E2) to specific substrate proteins, thereby influencing their stability and function.

Source

E3 ligase Ligand 23 is synthesized through various chemical methods that focus on optimizing its binding affinity and selectivity for specific E3 ligases. The compound is part of a broader class of small molecules designed to target E3 ligases for therapeutic applications, particularly in cancer treatment and other diseases where protein degradation pathways are disrupted.

Classification

E3 ligases can be classified into three main categories based on their structural characteristics and mechanisms of action:

  1. RING (Really Interesting New Gene): The most abundant class, facilitating direct transfer of ubiquitin from E2 to substrate.
  2. HECT (Homologous to E6AP C-terminus): These ligases form a thioester bond with ubiquitin before transferring it to the substrate.
  3. RBR (RING-between-RING): A hybrid class that combines features of both RING and HECT types.

E3 ligase Ligand 23 specifically targets one or more of these classes, enhancing the selectivity and efficacy of therapeutic interventions.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand 23 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be transformed through various organic reactions.
  2. Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to isolate the desired ligand from byproducts.

Technical details regarding the specific synthetic route for E3 ligase Ligand 23 may vary but commonly involve multi-step organic synthesis protocols that could include reactions such as coupling, cyclization, and functional group modifications.

Molecular Structure Analysis

Structure

The molecular structure of E3 ligase Ligand 23 is characterized by its unique arrangement of atoms that confer specific binding properties to E3 ligases. Typically, such compounds possess functional groups that facilitate interactions with the binding sites on E3 enzymes.

Data

  • Molecular Formula: Commonly provided in studies related to the compound.
  • Molecular Weight: Essential for understanding its pharmacokinetics.
  • Structural Features: Specific functional groups that enhance ligand-receptor interactions.
Chemical Reactions Analysis

Reactions

E3 ligase Ligand 23 participates in several chemical reactions pertinent to its function:

  1. Ubiquitination Reaction: The primary reaction involves the formation of a complex with an E3 ligase, facilitating the transfer of ubiquitin to target substrates.
  2. Stability Modifications: The ligand may undergo metabolic transformations that affect its stability and bioavailability.

Technical details about these reactions often involve kinetic studies and thermodynamic analyses to understand how changes in conditions affect ligand activity.

Mechanism of Action

Process

The mechanism of action for E3 ligase Ligand 23 involves several critical steps:

  1. Binding: The ligand binds to the active site or regulatory sites on the E3 ligase.
  2. Conformational Change: This binding induces a conformational change in the enzyme, enhancing its ability to interact with substrate proteins.
  3. Ubiquitin Transfer: The activated E3 ligase then facilitates the transfer of ubiquitin from an E2 enzyme to a lysine residue on the substrate protein.

Data

Experimental data from biochemical assays typically support these mechanisms, demonstrating how variations in ligand structure influence binding affinity and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Often described as a solid or crystalline compound.
  • Solubility: Solubility in organic solvents or water can be critical for its application in biological systems.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Understanding how it reacts with biological macromolecules informs its potential side effects and efficacy.

Relevant data often include spectroscopic analyses (e.g., NMR, IR) that characterize these properties.

Applications

E3 ligase Ligand 23 has significant scientific applications:

  1. Therapeutic Development: As a modulator of protein degradation pathways, it holds promise for treating cancers where dysregulation of these pathways occurs.
  2. Research Tool: It serves as a valuable tool in studying ubiquitination processes and identifying new therapeutic targets within the ubiquitin-proteasome system.
  3. PROTAC Technology: The compound can be utilized in Proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation.
Introduction to E3 Ubiquitin Ligases and Targeted Protein Degradation

Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System

E3 ubiquitin ligases serve as the pivotal specificity determinants within the ubiquitin-proteasome system, a fundamental protein regulatory pathway in eukaryotic cells. These enzymes facilitate the transfer of ubiquitin molecules from E2 ubiquitin-conjugating enzymes to specific substrate proteins. This process involves a cascade: ubiquitin activation by E1, conjugation by E2, and substrate recognition and ubiquitin ligation by E3. The resulting ubiquitin tags—monoubiquitination, multiubiquitination, or polyubiquitination—dictate the substrate’s fate. Notably, lysine 48 (K48)-linked polyubiquitin chains typically target proteins for degradation by the 26S proteasome, while other linkages (e.g., K63) regulate nonproteolytic functions like DNA repair or kinase activation [3] [6].

The human genome encodes >600 E3 ligases, classified into three major families based on structural and mechanistic features:

  • Really Interesting New Gene (RING) Finger Family: The largest family, comprising monomeric or multi-subunit complexes (e.g., Cullin-RING ligases). RING E3s directly catalyze ubiquitin transfer from E2 to substrates without forming a thioester intermediate [3] [9].
  • Homologous to E6-Associated Protein C-Terminus (HECT) Family: Characterized by a catalytic HECT domain that forms a transient thioester bond with ubiquitin before transferring it to substrates [5] [9].
  • RING-Between-RING (RBR) Family: Hybrid enzymes that function like RING E3s but utilize a catalytic cysteine similar to HECT E3s [3] [9].

Table 1: Classification and Key Features of Major E3 Ubiquitin Ligase Families

FamilyCatalytic MechanismRepresentative MembersSubstrate Recognition Features
RING FingerDirect transfer from E2 to substrateCRL4CRBN, MDM2Uses adaptors (e.g., DCAFs, F-box proteins)
HECTE3-Ub thioester intermediateSMURF1, NEDD4WW domains for phosphodegron recognition
RBRRING1-dependent E2 binding; RING2 cysteineParkin, HOIPUbiquitin-fold domains for substrate selection

E3 ligases recognize substrates via degrons—specific motifs that include phosphorylated residues (phosphodegrons), N-terminal residues (N-degrons), or misfolded domains. Their dysregulation contributes to pathologies like cancer and metabolic diseases, underscoring their therapeutic relevance [6] [9].

Emergence of Proteolysis-Targeting Chimeras as a Therapeutic Modality

Proteolysis-Targeting Chimeras represent a revolutionary therapeutic strategy that harnesses E3 ubiquitin ligases to induce targeted protein degradation. These bifunctional molecules comprise three elements: a ligand for an E3 ligase, a ligand for a protein of interest, and a chemical linker. By facilitating proximity between the E3 ligase and the target protein, Proteolysis-Targeting Chimeras trigger ubiquitination and proteasomal degradation of the latter [2] [10].

Proteolysis-Targeting Chimeras offer distinct pharmacological advantages over traditional inhibitors:

  • Catalytic Activity: A single Proteolysis-Targeting Chimera molecule can degrade multiple target proteins, enabling efficacy at sub-stoichiometric concentrations [10].
  • Targeting "Undruggable" Proteins: Proteins lacking enzymatic activity or deep binding pockets (e.g., transcription factors, scaffolding proteins) become tractable [2] [10].
  • Overcoming Resistance: Degradation eliminates both enzymatic and scaffolding functions, potentially circumventing mutation-driven resistance [1] [4].

The first-generation Proteolysis-Targeting Chimeras utilized peptide-based E3 ligands but suffered from poor cell permeability. The field advanced significantly with the discovery of small-molecule E3 ligands, particularly for von Hippel-Lindau and cereblon, enabling drug-like Proteolysis-Targeting Chimeras [2] [10]. By 2020, clinical proof-of-concept was achieved with ARV-110 and ARV-471, cereblon-recruiting Proteolysis-Targeting Chimeras targeting androgen and estrogen receptors in prostate and breast cancers, respectively [10].

Cereblon as a Key E3 Ligase in Proteolysis-Targeting Chimera Design

Cereblon is a substrate receptor component of the Cullin 4A-RING ubiquitin ligase complex. Its prominence in Proteolysis-Targeting Chimera therapeutics stems from three factors: pharmacological tractability, ubiquitous expression, and well-characterized ligand chemistry [1] [4] [10].

The discovery of cereblon’s role began with thalidomide, a teratogenic drug repurposed for multiple myeloma. Mechanistic studies revealed that thalidomide and its derivatives (lenalidomide, pomalidomide) bind cereblon, altering its substrate specificity to recruit neosubstrates like IKZF1/3 and CK1α for degradation [1] [10]. Key structural insights include:

  • Glutarimide Binding Pocket: The glutarimide moiety of thalidomide derivatives forms hydrogen bonds with cereblon’s His380 and Trp386 and van der Waals interactions with Phe371, Trp400, and Trp386 [1].
  • Solvent-Exposed Pharmacophore: The phthalimide ring extends into solvent, enabling linker conjugation without disrupting cereblon binding—a critical feature for Proteolysis-Targeting Chimera design [1] [4].

Table 2: Molecular Interactions of Cereblon Ligands

LigandKey Cereblon ResiduesBinding Affinity (KD)Role in Substrate Recruitment
ThalidomideHis380, Trp386, Phe371, Trp400~200 µMTeratogenicity via SALL4 degradation
PomalidomideAdditional H-bond with Trp386~50 nMDegrades IKZF1/3 in multiple myeloma
LenalidomideHydrophobic interactions with Trp400~100 nMDegrades CK1α in del(5q) myelodysplastic syndrome

Beyond immunomodulatory drugs, novel cereblon ligands continue to emerge (e.g., C4 Therapeutics’ "Cereblon Degronimers"), expanding the chemical space for cereblon-based Proteolysis-Targeting Chimeras [1] [4]. However, cereblon’s limitations—including on-target toxicity and resistance via cereblon mutations—drive efforts to diversify the E3 ligase toolbox [4] [10].

Properties

Product Name

E3 ligase Ligand 23

IUPAC Name

4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25)

InChI Key

JBYQCGLMICPOSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4

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